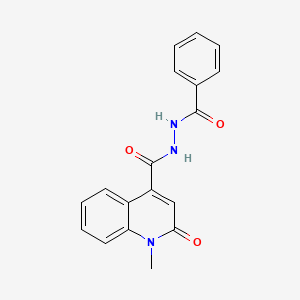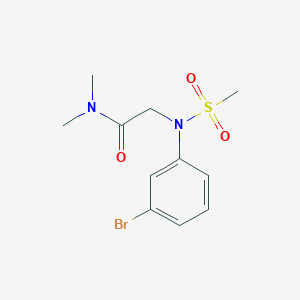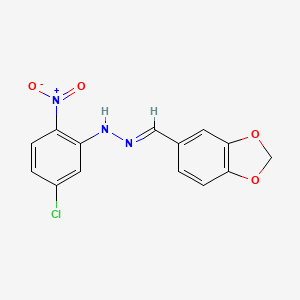![molecular formula C18H16N2OS B5754463 2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone CAS No. 497246-02-3](/img/structure/B5754463.png)
2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone, also known as MPQ, is a quinazolinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. MPQ has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anticancer effects, this compound has been investigated for its antiviral activity. It has been shown to inhibit the replication of the influenza virus and herpes simplex virus in vitro. This compound has also been found to enhance the immune response against viral infections.
Mecanismo De Acción
The mechanism of action of 2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the levels of glutathione, a potent antioxidant, in cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix, which is essential for cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone. One of the potential applications of this compound is in combination therapy with other anticancer drugs to enhance their efficacy. This compound can also be modified to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a quinazolinone derivative that has shown promising therapeutic potential for various diseases, particularly cancer and viral infections. The synthesis of this compound can be optimized to improve its yield and purity. This compound exhibits potent biological activities, including anticancer, antiviral, and anti-inflammatory effects. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with methyl vinyl ketone and potassium thiocyanate, followed by cyclization with sulfuric acid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Propiedades
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNDSAZDPHWTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497246-02-3 |
Source


|
| Record name | 2-((2-METHYL-2-PROPENYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

